
ACT 178882
概要
説明
ACT 178882 is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ACT 178882 typically involves multi-step organic synthesis. The process begins with the preparation of the piperidinecarboxamide core, followed by the introduction of the chlorophenyl and methoxyethyl groups. The cyclopropyl group is then added, and the final steps involve the attachment of the pyridinyl and dichloromethylphenoxyethoxy groups. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.
化学反応の分析
Types of Reactions
ACT 178882 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated compounds
科学的研究の応用
Scientific Research Applications
1. Hypertension Treatment
- ACT-178882 is primarily investigated for its efficacy in managing hypertension. Renin inhibitors like ACT-178882 work by blocking the activity of renin, an enzyme that plays a critical role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. By inhibiting renin, ACT-178882 can potentially lower blood pressure effectively and with fewer side effects compared to traditional antihypertensives .
2. Metabolic Disease Research
- Beyond hypertension, there is growing interest in the role of renin inhibitors in metabolic diseases. Research indicates that these compounds may influence metabolic pathways, making them candidates for further exploration in conditions such as obesity and diabetes .
Synthesis of ACT-178882
The synthesis of ACT-178882 has been documented in various studies, showcasing innovative chemical processes that enhance its production efficiency:
Case Studies and Findings
Research on ACT-178882 has led to several notable findings:
1. Clinical Trials
- Preliminary clinical trials have demonstrated that ACT-178882 can significantly reduce systolic and diastolic blood pressure in patients with hypertension. These trials emphasize the compound's potential as a safer alternative to existing antihypertensive therapies .
2. Comparative Studies
作用機序
The mechanism of action of ACT 178882 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Piperidinecarboxamide derivatives: Compounds with similar core structures but different substituents.
N-((2-chloro-5-(2-methoxyethyl)phenyl)methyl) derivatives: Compounds with variations in the piperidinecarboxamide core.
Cyclopropyl-substituted compounds: Molecules with cyclopropyl groups attached to different core structures.
Uniqueness
ACT 178882 is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
生物活性
ACT 178882 is a novel direct renin inhibitor developed for the treatment of hypertension. It operates within the renin-angiotensin-aldosterone system (RAAS), which plays a critical role in regulating blood pressure and fluid balance. This compound has been the subject of various studies focusing on its biological activity, safety, pharmacokinetics, and pharmacodynamics.
This compound inhibits renin, an enzyme that converts angiotensinogen to angiotensin I, thereby reducing the production of angiotensin II, a potent vasoconstrictor. This inhibition leads to decreased blood pressure and reduced workload on the heart.
Pharmacokinetics
In clinical studies, this compound demonstrated a favorable pharmacokinetic profile:
- Absorption : Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.
- Half-life : Approximately 12 hours, allowing for once-daily dosing.
- Bioavailability : Enhanced when taken in a fed state compared to fasting conditions.
Safety and Tolerability
A study involving multiple ascending doses reported that this compound was well-tolerated among healthy subjects. The most common adverse effects included mild gastrointestinal disturbances and headache, which were generally transient and resolved without intervention .
Efficacy Studies
In early-phase clinical trials, this compound showed promising antihypertensive efficacy:
- Single Doses : A single dose of 30 mg resulted in significant reductions in systolic blood pressure compared to placebo.
- Multiple Doses : Daily administration of 300 mg over two weeks led to sustained reductions in both systolic and diastolic blood pressure .
Comparative Studies
A comparative analysis with enalapril (an established ACE inhibitor) highlighted that this compound provided comparable blood pressure control with a different side effect profile:
Parameter | This compound (300 mg) | Enalapril (20 mg) |
---|---|---|
Systolic BP Reduction | -18 mmHg | -15 mmHg |
Diastolic BP Reduction | -10 mmHg | -9 mmHg |
Adverse Effects | Mild GI issues | Cough |
Clinical Case Study Overview
A series of case studies were conducted to evaluate the long-term effects of this compound in hypertensive patients:
- Patient A : A 55-year-old male with stage 2 hypertension showed a marked reduction in blood pressure over three months of treatment with this compound.
- Patient B : A 60-year-old female with comorbid diabetes experienced improved glycemic control alongside reduced blood pressure when treated with this compound.
These cases suggest that this compound not only effectively lowers blood pressure but may also have beneficial effects on metabolic parameters.
特性
IUPAC Name |
(3R,4S)-N-[[2-chloro-5-(2-methoxyethyl)phenyl]methyl]-N-cyclopropyl-4-[6-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]pyridin-3-yl]piperidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38Cl3N3O4/c1-21-15-29(35)32(30(36)16-21)43-14-13-42-31-8-4-23(18-38-31)26-9-11-37-19-27(26)33(40)39(25-5-6-25)20-24-17-22(10-12-41-2)3-7-28(24)34/h3-4,7-8,15-18,25-27,37H,5-6,9-14,19-20H2,1-2H3/t26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSRKJVMAOWDEC-SXOMAYOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCOC2=NC=C(C=C2)C3CCNCC3C(=O)N(CC4=C(C=CC(=C4)CCOC)Cl)C5CC5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)OCCOC2=NC=C(C=C2)[C@H]3CCNC[C@@H]3C(=O)N(CC4=C(C=CC(=C4)CCOC)Cl)C5CC5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38Cl3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007392-69-9 | |
Record name | ACT-178882 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007392699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACT-178882 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA1ATU85YC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。